molecular formula C11H14N2O B2530918 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 1176666-99-1

2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B2530918
CAS No.: 1176666-99-1
M. Wt: 190.246
InChI Key: VMJLEXUMWRWVET-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a hydroxyethyl-methyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves the reaction of benzonitrile with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-{[(2-Oxo-ethyl)-methyl-amino]-methyl}-benzonitrile.

    Reduction: Formation of 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxy-ethyl)-ethyl-amino]-methyl}-benzonitrile
  • 2-{[(2-Hydroxy-ethyl)-dimethyl-amino]-methyl}-benzonitrile
  • 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzamide

Uniqueness

2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyethyl and methylamino groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-5-3-2-4-10(11)8-12/h2-5,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJLEXUMWRWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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